![molecular formula C18H19NO3S B2621475 N-[2-(propan-2-ylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 879476-14-9](/img/structure/B2621475.png)
N-[2-(propan-2-ylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A series of similar compounds were prepared on the basis of the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2 (1 H )-thione . The parent thione was produced by a convenient novel thiation method from the corresponding 3-phenylquinoxalin-2 (1 H )-one .Wissenschaftliche Forschungsanwendungen
N-[2-(propan-2-ylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for its potential as a therapeutic agent in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting a specific protein called HIF-1α. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and inflammation.
Wirkmechanismus
The mechanism of action of N-[2-(propan-2-ylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is related to its ability to target specific proteins in cells. In cancer cells, this compound targets HIF-1α, a protein that is overexpressed in many types of cancer and is involved in tumor growth and survival. By inhibiting HIF-1α, this compound can slow down the growth of cancer cells. In diabetes, this compound targets a protein called PTP1B, which is involved in insulin signaling. By inhibiting PTP1B, this compound can improve insulin sensitivity and glucose tolerance. In neurodegenerative disorders, this compound targets a protein called Nrf2, which is involved in the body's antioxidant response. By activating Nrf2, this compound can protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(propan-2-ylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is that it has been shown to be effective in a variety of disease models, suggesting that it may have broad therapeutic potential. Another advantage is that this compound has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans. One limitation of this compound is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-[2-(propan-2-ylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One direction is to further investigate its potential as a therapeutic agent in cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, including its interactions with specific proteins and pathways in cells. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its yield and purity.
Synthesemethoden
The synthesis of N-[2-(propan-2-ylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves a multi-step process that begins with the reaction of 2,3-dihydro-1,4-benzodioxine with thioacetamide to form 2,3-dihydro-1,4-benzodioxine-2-thioacetamide. This intermediate is then reacted with 2-isopropylsulfanyl aniline in the presence of a palladium catalyst to form this compound.
Eigenschaften
IUPAC Name |
N-(2-propan-2-ylsulfanylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-12(2)23-17-10-6-3-7-13(17)19-18(20)16-11-21-14-8-4-5-9-15(14)22-16/h3-10,12,16H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIAEJQWOTZEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

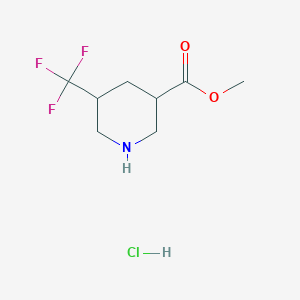
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B2621393.png)
![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2621397.png)
![3,4,5-triethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2621398.png)
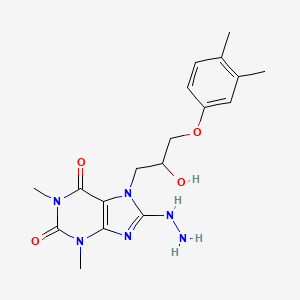
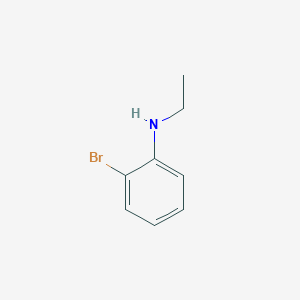
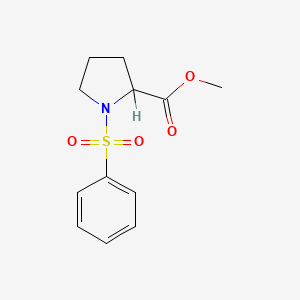
![4-[Methyl(pyrimidin-2-yl)amino]oxolan-3-ol](/img/structure/B2621405.png)
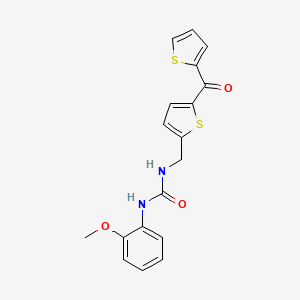
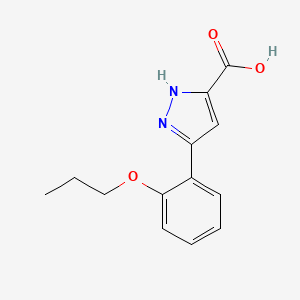
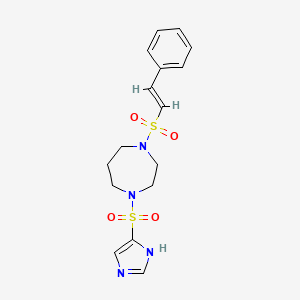
![6-Benzyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2621412.png)
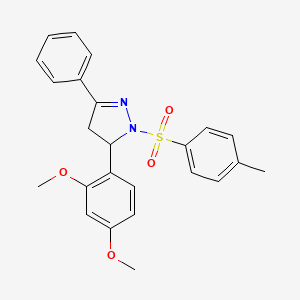
![N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2621414.png)